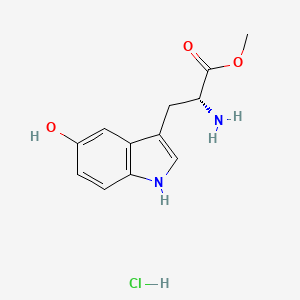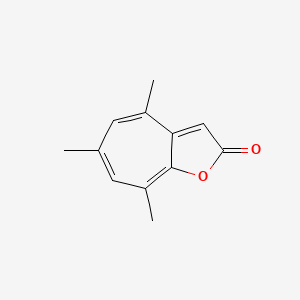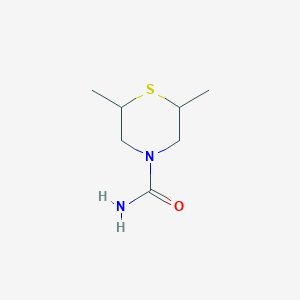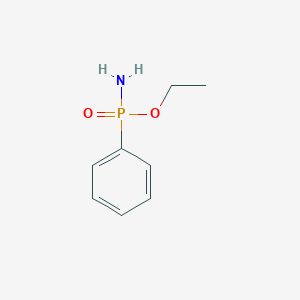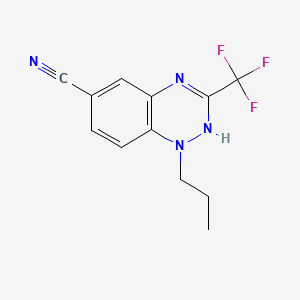
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxooctyl)oxy)tetradecanoate), (2(R),3(R))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLA-88 is a synthetic compound known for its significant biological and chemical properties. It has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. The compound is characterized by its unique molecular structure, which allows it to interact with specific biological targets effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLA-88 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One common synthetic route involves the reaction of a primary amine with an activated ester under controlled conditions. The reaction typically takes place at a temperature range of 25-30°C and requires a catalyst to facilitate the process. The intermediate product is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of GLA-88 is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. Purification techniques such as crystallization and chromatography are employed to isolate GLA-88 in its pure form.
Chemical Reactions Analysis
Types of Reactions
GLA-88 undergoes various chemical reactions, including:
Oxidation: GLA-88 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: GLA-88 participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as halides or amines in the presence of a base at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GLA-88 may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
GLA-88 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of GLA-88 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, modulating its activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effect. The molecular targets and pathways involved vary depending on the specific application of GLA-88.
Comparison with Similar Compounds
GLA-88 is unique compared to other similar compounds due to its specific molecular structure and the resulting biological activity. Similar compounds include:
GLA-89: A close analog with slight modifications in its functional groups, leading to different biological properties.
GLA-90: Another analog with a different substitution pattern, affecting its interaction with molecular targets.
The uniqueness of GLA-88 lies in its ability to selectively interact with specific targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
125034-34-6 |
|---|---|
Molecular Formula |
C42H80NO13P |
Molecular Weight |
838.1 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3S)-3-octanoyloxytetradecanoate |
InChI |
InChI=1S/C42H80NO13P/c1-4-7-10-13-15-17-19-22-24-27-33(45)30-36(46)43-39-41(40(56-57(50,51)52)35(32-44)54-42(39)49)55-38(48)31-34(53-37(47)29-26-21-12-9-6-3)28-25-23-20-18-16-14-11-8-5-2/h33-35,39-42,44-45,49H,4-32H2,1-3H3,(H,43,46)(H2,50,51,52)/t33-,34+,35-,39-,40-,41-,42-/m1/s1 |
InChI Key |
OOOBCVMQPSASMS-SBVZNWFOSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@H](CCCCCCCCCCC)OC(=O)CCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


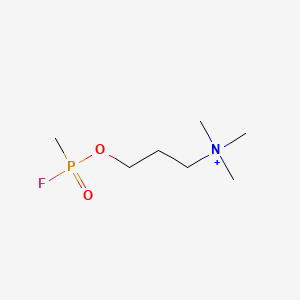

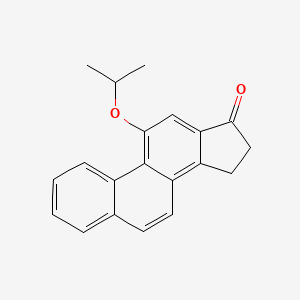
![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
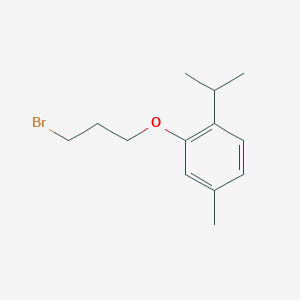
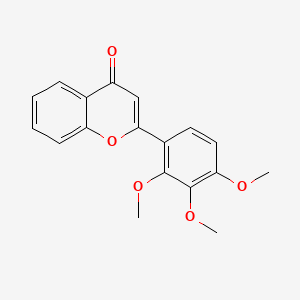
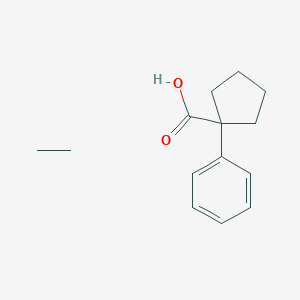
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
